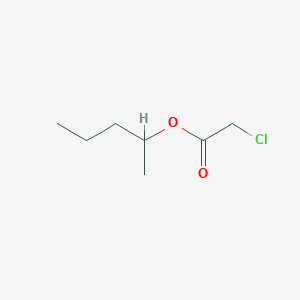
Acetic acid, chloro-, 1-methylbutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, chloro-, 1-methylbutyl ester, also known as chloroacetic acid, 2-pentyl ester, is an organic compound with the molecular formula C7H13ClO2 and a molecular weight of 164.63 g/mol . This ester is derived from chloroacetic acid and 1-methylbutanol, and it is used in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid, chloro-, 1-methylbutyl ester can be synthesized through the esterification of chloroacetic acid with 1-methylbutanol. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond . The reaction can be represented as follows:
ClCH2COOH+CH3(CH2)3CH2OH→ClCH2COOCH2(CH2)3CH3+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the ester is continuously removed to drive the reaction to completion. The use of advanced distillation techniques can help in purifying the ester product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, chloro-, 1-methylbutyl ester can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the ester can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under mild heating conditions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile used, products such as alcohols, amines, or thiols can be formed.
Hydrolysis: The major products are chloroacetic acid and 1-methylbutanol.
Scientific Research Applications
Acetic acid, chloro-, 1-methylbutyl ester has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the preparation of biologically active molecules and as a reagent in biochemical assays.
Medicine: The ester may be involved in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of acetic acid, chloro-, 1-methylbutyl ester involves its reactivity as an ester. The ester bond can be cleaved through hydrolysis or nucleophilic substitution, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications in which the ester is used .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, chloro-, methyl ester:
Acetic acid, chloro-, tert-butyl ester:
Uniqueness
Acetic acid, chloro-, 1-methylbutyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other chloroacetic acid esters. Its longer alkyl chain can influence its solubility, boiling point, and reactivity in various chemical processes .
Properties
CAS No. |
90380-52-2 |
|---|---|
Molecular Formula |
C7H13ClO2 |
Molecular Weight |
164.63 g/mol |
IUPAC Name |
pentan-2-yl 2-chloroacetate |
InChI |
InChI=1S/C7H13ClO2/c1-3-4-6(2)10-7(9)5-8/h6H,3-5H2,1-2H3 |
InChI Key |
IYMXUCSCPWQCFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)OC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















